molecular formula C19H21FN2O3S B6570401 4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946334-65-2

4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570401
CAS No.: 946334-65-2
M. Wt: 376.4 g/mol
InChI Key: XLIZCCKSWDUSRS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The process may include the following steps:

  • Formation of Tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are performed using reagents like Selectfluor and methyl iodide, respectively.

  • Attachment of the Sulfonamide Group: The sulfonamide group is introduced using sulfonamides and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acetic acid (CH3COOH) under reflux conditions.

  • Reduction: NaBH4 in methanol (CH3OH) or H2 with a palladium catalyst.

  • Substitution: NH3 or amines in an appropriate solvent such as ethanol (C2H5OH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems and interactions.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Saflufenacil: A herbicide with a similar sulfonamide group.

  • Fluoroquinolones: A class of antibiotics that also contain fluorine atoms.

Uniqueness: 4-Fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-10-4-5-14-12-15(6-9-18(14)22)21-26(24,25)16-7-8-17(20)13(2)11-16/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZCCKSWDUSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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